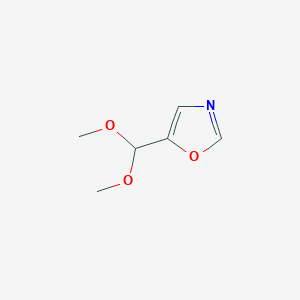

5-Dimethoxymethyl-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Dimethoxymethyl-oxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethoxymethyl-oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . This method is performed at room temperature and is stereospecific, resulting in the inversion of stereochemistry. The oxidative aromatization of the resulting oxazolines to oxazoles can be achieved using commercial manganese dioxide .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of magnetic nanocatalysts has also been explored for the eco-friendly and efficient preparation of oxazole derivatives .

化学反応の分析

Types of Reactions: 5-Dimethoxymethyl-oxazole undergoes various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents such as manganese dioxide.

Substitution: Electrophilic substitution reactions at the oxazole ring, particularly at the C4 and C5 positions.

Cycloaddition: Participation in Diels-Alder and [2+3] cycloaddition reactions.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, and DBU.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides.

Cycloaddition: Dienophiles and azides.

Major Products:

Oxidation: Formation of oxazoles from oxazolines.

Substitution: Functionalized oxazole derivatives.

Cycloaddition: Formation of fused ring systems.

科学的研究の応用

5-Dimethoxymethyl-oxazole has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 5-Dimethoxymethyl-oxazole involves its interaction with various molecular targets and pathways. The oxazole ring can bind to receptors and enzymes through non-covalent interactions, leading to the modulation of biological activities . The presence of methoxymethyl groups may enhance its binding affinity and specificity for certain targets.

類似化合物との比較

Oxazole: The parent compound with a five-membered ring containing oxygen and nitrogen atoms.

Isoxazole: A structural isomer with oxygen and nitrogen atoms at different positions.

Oxadiazole: Contains an additional nitrogen atom in the ring.

Uniqueness: 5-Dimethoxymethyl-oxazole is unique due to the presence of methoxymethyl groups at the 5-position, which can enhance its chemical reactivity and biological activity compared to other oxazole derivatives .

生物活性

5-Dimethoxymethyl-oxazole is a heterocyclic compound that belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms, with two methoxy groups attached. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including one-pot reactions involving tosylmethyl isocyanide (TosMIC) . Characterization techniques such as NMR spectroscopy and elemental analysis are often employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have evaluated its efficacy against various bacterial strains, including Staphylococcus aureus (MRSA) and Escherichia coli, as well as fungal strains like Aspergillus niger. The minimum inhibitory concentration (MIC) values for these activities have been documented, showcasing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Aspergillus niger | 25 |

Studies have shown that derivatives of oxazole, including this compound, can inhibit bacterial growth effectively at varying concentrations .

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Research has indicated that oxazole derivatives can inhibit enzymes involved in cancer progression. For instance, certain studies have demonstrated that these compounds can interfere with the activity of specific kinases and other enzymes critical for tumor growth and metastasis .

Case Study: Enzyme Inhibition

One study highlighted the ability of oxazole derivatives to inhibit the enzyme topoisomerase II, which plays a crucial role in DNA replication and cell division. The inhibition was measured using an enzyme activity assay, showing promising results for further development as anticancer agents .

The biological activity of this compound is largely attributed to its interactions with biological macromolecules. Binding studies suggest that the compound can interact with proteins and nucleic acids, potentially altering their function. This interaction may involve competition with substrate binding sites or conformational changes in target proteins .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound Name | Structure Similarity | Unique Features | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|---|

| 2-Methylthiazole | Similar ring structure | Contains sulfur instead of oxygen | Higher MIC than oxazoles |

| 4-Methoxybenzothiazole | Contains aromatic ring | Different electronic properties | Variable; generally lower |

| 5-Methylisoxazole | Similar ring structure | Isomeric structure | Lower antimicrobial activity |

The structural modifications in this compound enhance its reactivity and biological activity compared to these similar compounds .

特性

CAS番号 |

947771-04-2 |

|---|---|

分子式 |

C6H9NO3 |

分子量 |

143.14 g/mol |

IUPAC名 |

5-(dimethoxymethyl)-1,3-oxazole |

InChI |

InChI=1S/C6H9NO3/c1-8-6(9-2)5-3-7-4-10-5/h3-4,6H,1-2H3 |

InChIキー |

BCPFDKPQXYTFLV-UHFFFAOYSA-N |

正規SMILES |

COC(C1=CN=CO1)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。